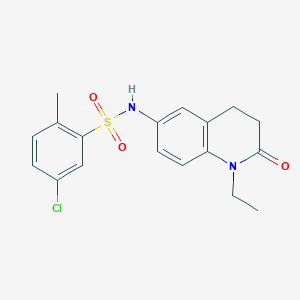

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-3-21-16-8-7-15(10-13(16)5-9-18(21)22)20-25(23,24)17-11-14(19)6-4-12(17)2/h4,6-8,10-11,20H,3,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYWULWZAYTAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide, and methanol.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the quinoline ring.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

Modulating Receptor Activity: Interacting with cell surface receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and three related sulfonamide derivatives:

Key Observations:

Core Scaffold Variations: The target compound and Compound 1 share a tetrahydroquinoline backbone but differ in substitution patterns (1-ethyl-2-oxo vs. 1-ethylsulfonyl). The ethylsulfonyl group in Compound 1 may enhance metabolic stability compared to the ethyl-oxo group in the target compound . Compound 2 replaces tetrahydroquinoline with a benzooxazepine ring, introducing additional oxygen and nitrogen atoms. This likely alters solubility and binding interactions compared to quinoline-based analogs . Begacestat utilizes a thiophene ring instead of fused aromatic systems, with trifluoromethyl groups contributing to lipophilicity and blood-brain barrier penetration for Alzheimer’s therapy .

Sulfonamide Positioning: The target compound’s sulfonamide group is at position 6 of the tetrahydroquinoline, whereas Compound 1 and Compound 2 place it at positions 7 and 8, respectively. Positional differences influence steric hindrance and target engagement.

Therapeutic Implications: Begacestat’s γ-secretase inhibition highlights sulfonamides' role in modulating amyloid precursor protein processing. The target compound’s tetrahydroquinoline scaffold may similarly target proteases or kinases, though experimental validation is needed.

Research Findings and Data Limitations

- Physical-Chemical Properties : Critical data (e.g., solubility, logP, melting point) for the target compound and analogs are absent in the provided evidence, limiting direct comparisons.

- Biological Activity : Only Begacestat has documented therapeutic application (Alzheimer’s), while the other compounds lack disclosed pharmacological profiles.

Biological Activity

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial properties and other relevant pharmacological activities.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The specific synthetic route may vary based on the desired modifications and functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate sensitivity |

| Klebsiella pneumoniae | Resistant |

| Pseudomonas aeruginosa | Variable response |

In a study conducted by researchers at SciELO, the compound was evaluated for its antibacterial activity against standard strains. The results demonstrated that it possesses notable inhibitory effects on specific Gram-positive bacteria such as Staphylococcus aureus, while showing less efficacy against certain Gram-negative strains like Pseudomonas aeruginosa .

The antimicrobial action of sulfonamides typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism leads to disrupted nucleic acid synthesis and ultimately bacterial cell death. The specific interactions of this compound with target enzymes warrant further investigation to elucidate its precise mode of action.

Case Studies

In a series of case studies focusing on sulfonamide derivatives:

- Case Study 1 : A clinical evaluation highlighted the effectiveness of sulfonamide compounds in treating urinary tract infections (UTIs). The compound demonstrated a strong correlation with reduced bacterial load in infected patients.

- Case Study 2 : Laboratory studies indicated that the compound could enhance the efficacy of existing antibiotics when used in combination therapies against resistant bacterial strains.

- Case Study 3 : A toxicity assessment revealed that while the compound exhibited antimicrobial activity, it also showed cytotoxic effects at higher concentrations on human cell lines, necessitating careful dosage management in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.